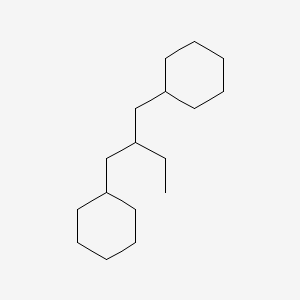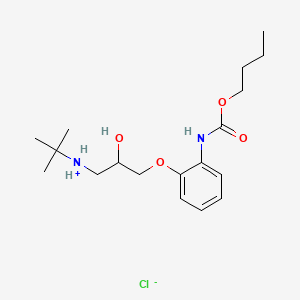
Copper bismuth oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper bismuth oxide is a compound that combines copper and bismuth with oxygen, forming a unique material with various applications. It is known for its distinctive properties, such as high photocatalytic activity and excellent adsorptive capabilities, making it valuable in environmental and industrial applications .
Méthodes De Préparation
Copper bismuth oxide can be synthesized through several methods, each with specific reaction conditions:
Solvothermal Method: This method involves the use of ethylene glycol as a solvent to fabricate sphere-like this compound.
Successive Ionic Layer Adsorption and Reaction (SILAR) Technique: This binder-free technique is used to deposit bismuth oxide on a copper substrate, resulting in a material with a tetragonal crystal structure and polycrystalline nature.
Hydrothermal Method: This method uses high-pressure and high-temperature conditions to synthesize new phases of bismuth oxides, including this compound.
Analyse Des Réactions Chimiques
Copper bismuth oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to changes in its electronic structure and properties.
Reduction: Reduction reactions can alter the oxidation state of the bismuth and copper atoms within the compound.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups, potentially modifying its properties.
Common reagents used in these reactions include acids, bases, and other oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Copper bismuth oxide has a wide range of scientific research applications:
Environmental Science: It is used in wastewater treatment due to its high adsorptive and photocatalytic efficiency, particularly in removing antibiotics like sulfamethazine.
Biomedical Applications: Bismuth-based nanoparticles, including this compound, are explored for their therapeutic, diagnostic, and biosensing properties.
Mécanisme D'action
The mechanism by which copper bismuth oxide exerts its effects involves several molecular targets and pathways:
Photocatalysis: The compound absorbs light, generating electron-hole pairs that participate in redox reactions, leading to the degradation of pollutants.
Adsorption: The material’s surface properties allow it to adsorb various contaminants, facilitating their removal from solutions.
Comparaison Avec Des Composés Similaires
Copper bismuth oxide can be compared with other bismuth-based compounds, such as:
Bismuth Oxide (Bi2O3): Known for its high photocatalytic activity and use in varistors.
Bismuth Sulfide (Bi2S3): Utilized in thermoelectric materials and photodetectors.
Bismuth Selenide (Bi2Se3): A topological insulator with applications in quantum computing.
This compound stands out due to its unique combination of copper and bismuth, which enhances its photocatalytic and adsorptive properties, making it particularly effective in environmental and energy storage applications .
Propriétés
Formule moléculaire |
Bi2Cu2O5 |
|---|---|
Poids moléculaire |
625.05 g/mol |
Nom IUPAC |
dibismuth;dicopper;oxygen(2-) |
InChI |
InChI=1S/2Bi.2Cu.5O/q2*+3;2*+2;5*-2 |
Clé InChI |
ACQBTMXCLZJNTR-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[Cu+2].[Cu+2].[Bi+3].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


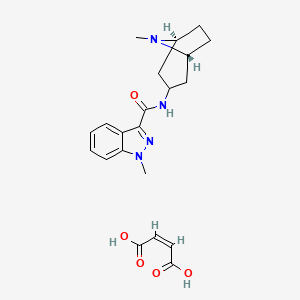
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
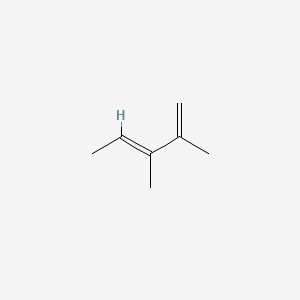
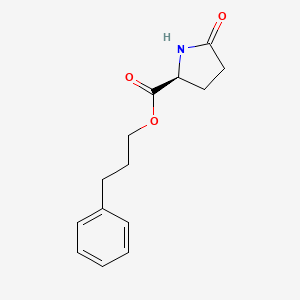
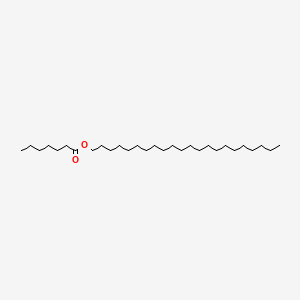
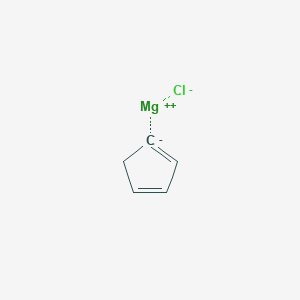

![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
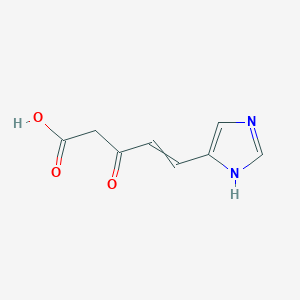
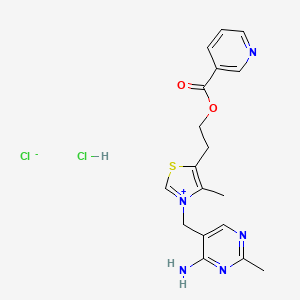
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
